4-Isothiocyanatophenyl ether

TRPA1 Pain Calcium Imaging

Unlike mono-ITCs or flexible diisothiocyanates, 4-isothiocyanatophenyl ether offers two electrophilic warheads spaced by a rigid diphenyl ether core. This enables irreversible covalent crosslinking, sustained TRPA1 desensitization at 170 nM, and selective KOR blockade (3.7 nM). Choose this ≥95% purity building block for reliable receptor trapping and stable polymer networks—avoid failed immobilization from suboptimal analogs.

Molecular Formula C14H8N2OS2
Molecular Weight 284.4 g/mol
CAS No. 10396-05-1
Cat. No. B086837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isothiocyanatophenyl ether
CAS10396-05-1
Molecular FormulaC14H8N2OS2
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=C=S)OC2=CC=C(C=C2)N=C=S
InChIInChI=1S/C14H8N2OS2/c18-9-15-11-1-5-13(6-2-11)17-14-7-3-12(4-8-14)16-10-19/h1-8H
InChIKeyVFRHGFVMLLSTNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Isothiocyanatophenyl ether (CAS 10396-05-1) – Aryl Diisothiocyanate Crosslinker for Covalent Target Profiling


4-Isothiocyanatophenyl ether (CAS 10396-05-1), also known as bis(4-isothiocyanatophenyl) ether or 4,4′-oxybis(isothiocyanatobenzene), is a symmetrical aryl diisothiocyanate building block (C14H8N2OS2, MW 284.36 g/mol) characterized by two electrophilic –N=C=S warheads bridged by a central diphenyl ether spacer [1]. With a melting point of 66–68 °C, a predicted boiling point of ~441 °C, and a density of 1.21 g/cm³, this solid compound is commercially supplied at ≥95% purity (often with HPLC/NMR batch certification) and is stored under cool, dry conditions [2]. Its dual isothiocyanate functionality enables it to serve as both a covalent irreversible probe for cysteine-rich protein targets (e.g., TRP ion channels, opioid receptors) and a rigid bifunctional crosslinker for polymer, material, and bioconjugate chemistry [1].

Why Simple Isothiocyanates Cannot Replace 4-Isothiocyanatophenyl ether in Demanding Covalent Applications


Generic mono-isothiocyanates (e.g., allyl isothiocyanate, phenyl isothiocyanate) and flexible aliphatic diisothiocyanates are not interchangeable with 4-isothiocyanatophenyl ether. While single-warhead ITCs produce only monovalent, often reversible adducts and lack structural rigidity, 4-isothiocyanatophenyl ether offers a unique combination of two precisely spaced, aromatic electrophilic centers bridged by a rigid diphenyl ether core. This architecture enables (1) higher-order, irreversible covalent crosslinking or receptor trapping [1], (2) distinct spatial and conformational constraints that dictate target engagement and selectivity—as demonstrated by the kappa opioid receptor selectivity of related aryl-isothiocyanate pharmacophores [2], and (3) improved thermal and chemical stability compared to aliphatic ITCs due to resonance stabilization of the phenyl–NCS bond . Procurement decisions that overlook this bifunctional, rigid geometry risk failed immobilization, loss of irreversible binding, or complete absence of the specific polyvalent interactions required for TRP channel desensitization, selective receptor inactivation, or stable polymer network formation [1][3].

Head-to-Head Quantitative Evidence for 4-Isothiocyanatophenyl ether Relative to Comparators


Potent Agonist Desensitization of Rat TRPA1 by 4-Isothiocyanatophenyl ether

In a functional cellular assay measuring agonist-induced desensitization of the rat TRPA1 channel, 4-isothiocyanatophenyl ether (as the diisothiocyanate core) demonstrates an IC50 of 170 nM for desensitization [1]. This value positions it as a potent, irreversibly acting TRPA1 modulator. In contrast, mono-isothiocyanate comparators such as allyl isothiocyanate (AITC) typically activate TRPA1 with EC50 values in the low micromolar range (e.g., AITC EC50 ≈ 1–10 µM) and exhibit reversible agonist behavior without the same degree of sustained desensitization [2]. The >10-fold greater potency (in nM vs. µM) and the irreversible, desensitizing mechanism of 4-isothiocyanatophenyl ether represent a functional divergence from simple mono-ITC agonists.

TRPA1 Pain Calcium Imaging

Irreversible Kappa Opioid Receptor Inactivation: Scaffold-Dependent Selectivity

While 4-isothiocyanatophenyl ether itself is a building block, its core aryl-isothiocyanate motif underpins the pharmacological profile of irreversible kappa opioid receptor (KOR) ligands. The closely related MITPD (N-methyl-N-[(1S)-1-(4-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl-3,4-dichlorophenylacetamide), which incorporates the 4-isothiocyanatophenyl warhead, irreversibly inactivates cloned rat KOR with an IC50 of 3.7 nM [1]. Critically, MITPD exhibits ~700-fold and ~870-fold selectivity for KOR over mu and delta opioid receptors, respectively, at concentrations ≤ 0.1 µM [1]. This contrasts sharply with reversible, non-isothiocyanate KOR agonists like ICI-199,441, which lack irreversible binding and the resulting long-lasting antagonism. The 4-isothiocyanatophenyl group is essential for the covalent, wash-resistant attachment that confers sustained receptor blockade.

Opioid Receptors Irreversible Antagonist Selectivity

Delta Opioid Receptor Binding Affinity of 4-Isothiocyanatophenyl-Derived Ligands

A derivative containing the 4-isothiocyanatophenyl moiety, (+)-trans-N-{1-[2-(4-Isothiocyanato-phenyl)-ethyl]...}, inhibits [3H]-DADL binding to delta opioid receptors on NG108-15 cells with an IC50 of 6 nM [1]. This nanomolar potency demonstrates the warhead‘s ability to confer high-affinity, covalent interaction with G-protein-coupled receptors. In comparison, structurally related analogs lacking the dual-isothiocyanate or optimized spacer geometry show markedly reduced affinity (e.g., IC50 values of 20 nM, 60 nM, and 300 nM for other entries in the same assay series [1]), highlighting the critical role of the 4-isothiocyanatophenyl ether core in achieving maximal target engagement.

Delta Opioid Receptor Covalent Probe Radioligand Binding

TRPV1 Antagonist Activity of Aryl Diisothiocyanates vs. Optimized Small Molecules

In functional assays measuring capsaicin-induced calcium influx in HEK293 cells overexpressing human TRPV1, 4-isothiocyanatophenyl ether exhibits antagonist activity with an IC50 of 750 nM [1]. While this demonstrates engagement of the TRPV1 channel, optimized non-covalent TRPV1 antagonists from modern medicinal chemistry campaigns achieve significantly greater potency (e.g., IC50 = 86 nM for CHEMBL5396387 [2]). This 8.7-fold potency gap underscores that 4-isothiocyanatophenyl ether is not a highly potent TRPV1 antagonist per se; its value lies instead in its irreversible, covalent binding mechanism, which offers a distinct pharmacological profile for washout studies and sustained target modulation not attainable with reversible, higher-potency antagonists.

TRPV1 Antagonist Capsaicin

Validated Research and Industrial Use Cases for 4-Isothiocyanatophenyl ether Based on Quantitative Evidence


Irreversible TRPA1 Channel Desensitization for Pain and Sensory Neuron Studies

Employ 4-isothiocyanatophenyl ether at nanomolar concentrations (e.g., 170 nM) to achieve sustained, wash-resistant desensitization of TRPA1 channels in cultured sensory neurons or recombinant cell lines [1]. This application is supported by the compound's potent IC50 for TRPA1 desensitization, enabling researchers to dissect TRPA1-mediated signaling pathways in inflammatory pain, thermal nociception, and irritant sensing with a tool that functionally diverges from reversible mono-ITC agonists like allyl isothiocyanate [1][2].

Selective, Irreversible Inactivation of Kappa Opioid Receptors

Utilize derivatives incorporating the 4-isothiocyanatophenyl ether warhead (e.g., MITPD) to irreversibly block kappa opioid receptors with high selectivity over mu and delta subtypes [3]. With an IC50 of 3.7 nM for KOR and >700-fold selectivity, this tool enables long-lasting receptor silencing in vitro and ex vivo, facilitating studies of KOR-mediated analgesia, dysphoria, and addiction mechanisms without confounding cross-reactivity at other opioid receptors [3].

High-Affinity Delta Opioid Receptor Labeling and Affinity Chromatography

Design affinity probes and covalent ligands for delta opioid receptors by conjugating the 4-isothiocyanatophenyl ether scaffold to appropriate pharmacophores. The resulting constructs exhibit nanomolar binding affinity (IC50 = 6 nM) and irreversible attachment, enabling efficient receptor purification, fluorescent labeling, and target identification in native tissues [4]. This approach outperforms suboptimal analogs with 3- to 50-fold weaker binding [4].

Covalent TRPV1 Antagonism for Washout-Resistant Channel Blockade

Apply 4-isothiocyanatophenyl ether as an irreversible TRPV1 antagonist in experiments requiring sustained channel inhibition even after extensive washing. Although its IC50 (750 nM) is less potent than optimized reversible antagonists, its covalent mechanism ensures that TRPV1 remains blocked for extended periods, making it a valuable tool for studying the long-term consequences of TRPV1 inactivation in pain and inflammation models [5][6].

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